(2-Fluorophenoxy)acetic acid physical and chemical properties
(2-Fluorophenoxy)acetic acid physical and chemical properties
An In-Depth Technical Guide to (2-Fluorophenoxy)acetic Acid: Physicochemical Properties, Analysis, and Applications
Introduction
(2-Fluorophenoxy)acetic acid, a member of the phenoxyacetic acid class of compounds, is a fluorinated aromatic carboxylic acid of significant interest in chemical research and development. Its structure, featuring a carboxylic acid moiety, an ether linkage, and a fluorine-substituted benzene ring, makes it a versatile building block for the synthesis of more complex molecules. The strategic placement of the fluorine atom at the ortho position influences the molecule's electronic properties, reactivity, and potential biological activity. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core physicochemical properties of (2-Fluorophenoxy)acetic acid, detailed analytical methodologies, and its current and potential applications.
Section 1: Core Physicochemical and Identification Properties
(2-Fluorophenoxy)acetic acid is a white to off-white crystalline solid under standard conditions[1]. A precise understanding of its fundamental properties is critical for its effective use in experimental design, from selecting appropriate solvents to predicting its behavior in reaction mixtures.
| Property | Value | Source |
| CAS Number | 348-10-7 | [1][2] |
| Molecular Formula | C₈H₇FO₃ | [2][3] |
| Molecular Weight | 170.14 g/mol | [1][2] |
| Appearance | White to off-white powder or crystals | [1] |
| Melting Point | 139 °C | [2] |
| Boiling Point | 289.2 ± 15.0 °C (Predicted) | [2] |
| Density | 1.321 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 3.10 ± 0.10 (Predicted) | [2] |
| Solubility | Slightly soluble in Chloroform, Methanol | [2] |
Section 2: Chemical Structure, Synthesis, and Reactivity
The chemical behavior of (2-Fluorophenoxy)acetic acid is governed by its three primary functional components:
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Fluorinated Aromatic Ring: The electron-withdrawing nature of the fluorine atom at the ortho position acidifies the carboxylic proton and influences the reactivity of the aromatic ring in electrophilic substitution reactions.
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Ether Linkage: The phenoxy-acetic acid linkage is generally stable but can be cleaved under harsh conditions.
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Carboxylic Acid: This group is the primary site of reactivity, readily undergoing reactions such as esterification, amide formation, and salt formation. The predicted pKa of 3.10 suggests it is a moderately strong organic acid[2].
Synthesis Pathway: While specific synthesis routes for the 2-fluoro isomer are proprietary, a general and well-established method for synthesizing phenoxyacetic acids involves the Williamson ether synthesis. A representative synthesis for a positional isomer, 2-(4-fluorophenoxy)acetic acid, involves refluxing the corresponding fluorophenol (4-fluorophenol) with an alpha-halo ester (ethyl chloroacetate) in a suitable solvent like acetone, followed by hydrolysis of the resulting ester to yield the carboxylic acid[4]. This approach is broadly applicable to substituted phenols.
Section 3: Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of (2-Fluorophenoxy)acetic acid. A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the preferred method for determining the purity of (2-Fluorophenoxy)acetic acid and separating it from potential isomers or impurities. Reverse-phase chromatography is particularly effective.
Expert Insight: The choice of an acidic mobile phase is crucial. It ensures that the carboxylic acid group remains protonated (in its non-ionized form), which prevents peak tailing and leads to sharp, symmetrical peaks on a non-polar stationary phase like C18.
Protocol: Reverse-Phase HPLC-UV Analysis
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Instrumentation:
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HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
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C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
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-
Reagents and Sample Preparation:
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Sample Diluent: 50:50 mixture of Acetonitrile and Water.
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Standard Preparation: Accurately weigh ~10 mg of (2-Fluorophenoxy)acetic acid and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
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Sample Filtration: Filter the final diluted sample through a 0.45 µm syringe filter to remove particulates before injection.
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Column Temperature: 30 °C.
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Detection Wavelength: 264 nm, selected based on the UV absorbance of the phenyl ring[5].
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Gradient Program:
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0-2 min: 40% B
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2-10 min: 40% to 90% B
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10-12 min: 90% B
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12.1-15 min: 40% B (re-equilibration)
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-
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Data Analysis:
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Integrate the peak area of the main analyte.
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Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
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Caption: HPLC-UV workflow for purity analysis.
Spectroscopic Profile
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¹H NMR (Proton NMR): The spectrum would be expected to show a complex multiplet pattern for the four protons on the aromatic ring, a singlet for the methylene (-CH₂-) protons adjacent to the ether oxygen, and a broad singlet for the acidic carboxylic acid proton.
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¹³C NMR (Carbon NMR): The spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield (~170-180 ppm).
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Infrared (IR) Spectroscopy: Key characteristic absorption bands would include a broad peak from ~2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp, strong peak around 1700-1730 cm⁻¹ for the C=O (carbonyl) stretch, and strong bands in the 1200-1300 cm⁻¹ region for the C-O stretching of the ether and carboxylic acid.
Section 4: Applications and Research Context
Phenoxyacetic acid and its derivatives are foundational scaffolds in medicinal chemistry and agrochemical science[6].
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Pharmaceutical Intermediate: This compound serves as a valuable starting material for synthesizing potential drug candidates. The hydrazide derivative of the related 4-fluoro isomer has been investigated for anti-inflammatory and analgesic properties, suggesting a similar potential for the 2-fluoro analog[7].
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Agrochemical Synthesis: The phenoxyacetic acid core is present in many herbicides. (2-Fluorophenoxy)acetic acid can be used to create novel herbicides and plant growth regulators[7].
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¹⁹F NMR Probe Development: While the related 2-fluorophenylacetic acid is used as a chiral derivatizing agent for analysis by ¹⁹F NMR spectroscopy, (2-Fluorophenoxy)acetic acid could potentially be incorporated into larger molecules to act as a reporter group for studying molecular interactions and binding events via ¹⁹F NMR[8][9].
Section 5: Safety and Handling
(2-Fluorophenoxy)acetic acid requires careful handling in a laboratory setting due to its potential hazards.
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GHS Hazard Classification:
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Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases[2].
References
- 1. 2-(2-Fluorophenoxy)acetic acid | 348-10-7 [sigmaaldrich.com]
- 2. 2-FLUOROPHENOXYACETIC ACID | 348-10-7 [amp.chemicalbook.com]
- 3. 2-(2-Fluorophenoxy)acetic acid | C8H7FO3 | CID 223073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. eurjchem.com [eurjchem.com]
- 5. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 6. jetir.org [jetir.org]
- 7. chemimpex.com [chemimpex.com]
- 8. 2-Fluorophenylacetic acid 98 451-82-1 [sigmaaldrich.com]
- 9. 2-氟苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
